2,4-difluoro-5-(methoxycarbonyl)benzoic acid
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Overview
Description
2,4-Difluoro-5-(methoxycarbonyl)benzoic acid (DFMBA) is an important organic compound that is widely used in the synthesis of a variety of compounds. It is a versatile building block for the synthesis of a variety of heterocyclic compounds and is used in the manufacture of pharmaceuticals, agrochemicals, and polymers. DFMBA is also used in the production of polymers and polymers-based materials.
Mechanism of Action
2,4-difluoro-5-(methoxycarbonyl)benzoic acid is an organic compound that is used in the synthesis of a variety of compounds. The mechanism of action of 2,4-difluoro-5-(methoxycarbonyl)benzoic acid is dependent on the specific reaction in which it is used. Generally, 2,4-difluoro-5-(methoxycarbonyl)benzoic acid acts as a nucleophile, reacting with electrophiles to form a variety of compounds.
Biochemical and Physiological Effects
2,4-difluoro-5-(methoxycarbonyl)benzoic acid is a versatile building block for the synthesis of a variety of compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and polymers. The physiological effects of 2,4-difluoro-5-(methoxycarbonyl)benzoic acid are dependent on the specific compound in which it is used. Generally, 2,4-difluoro-5-(methoxycarbonyl)benzoic acid does not have any significant physiological effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2,4-difluoro-5-(methoxycarbonyl)benzoic acid in lab experiments include its low cost, its availability, and its versatility. 2,4-difluoro-5-(methoxycarbonyl)benzoic acid is a relatively inexpensive compound, making it an attractive option for laboratory experiments. It is also widely available, making it easy to obtain. In addition, 2,4-difluoro-5-(methoxycarbonyl)benzoic acid is a versatile compound, making it useful for a variety of laboratory experiments. The main limitation of using 2,4-difluoro-5-(methoxycarbonyl)benzoic acid in laboratory experiments is its toxicity. 2,4-difluoro-5-(methoxycarbonyl)benzoic acid is a toxic compound and should be handled with care.
Future Directions
For 2,4-difluoro-5-(methoxycarbonyl)benzoic acid include the development of new synthesis methods, the development of new applications, and the development of new materials based on 2,4-difluoro-5-(methoxycarbonyl)benzoic acid. In addition, research into the toxicity of 2,4-difluoro-5-(methoxycarbonyl)benzoic acid will be important for the safe and effective use of 2,4-difluoro-5-(methoxycarbonyl)benzoic acid in the future.
Synthesis Methods
2,4-difluoro-5-(methoxycarbonyl)benzoic acid can be synthesized by a variety of methods. The most common method is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alcohol in the presence of an acid catalyst. The reaction produces a substituted ether, which is then oxidized to form 2,4-difluoro-5-(methoxycarbonyl)benzoic acid.
Scientific Research Applications
2,4-difluoro-5-(methoxycarbonyl)benzoic acid is used in a variety of scientific research applications. It is used in the synthesis of a variety of compounds, including drugs, agrochemicals, and polymers. It is also used in the synthesis of a variety of heterocyclic compounds. In addition, 2,4-difluoro-5-(methoxycarbonyl)benzoic acid is used in the synthesis of a variety of polymers and polymers-based materials.
properties
IUPAC Name |
2,4-difluoro-5-methoxycarbonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O4/c1-15-9(14)5-2-4(8(12)13)6(10)3-7(5)11/h2-3H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUMDXXWXYSPLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)C(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-5-(methoxycarbonyl)benzoic acid |
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